2,6-Dimethoxy-3-nitropyridine
Description
The Role of the Nitro Group in Pyridine (B92270) Reactivity and Functionalization
The introduction of a nitro group (NO₂) onto the pyridine ring profoundly influences its chemical behavior. The strong electron-withdrawing nature of the nitro group significantly deactivates the pyridine ring towards electrophilic aromatic substitution, making such reactions considerably more challenging than with unsubstituted pyridine. wikipedia.orguoanbar.edu.iq The reactivity of a nitropyridine is often compared to that of nitrobenzene. wikipedia.org
Conversely, the nitro group activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. gcwgandhinagar.comntnu.no This enhanced reactivity is a consequence of the nitro group's ability to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. This characteristic is a powerful tool in synthetic organic chemistry, allowing for the introduction of a wide range of nucleophiles onto the pyridine core. ntnu.no The position of the nitro group is therefore a critical determinant of the regioselectivity of nucleophilic substitution reactions.
Historical Context of 2,6-Disubstituted Pyridines in Synthetic Methodologies
The synthesis of 2,6-disubstituted pyridines has been a long-standing area of interest in organic synthesis, driven by the prevalence of this structural motif in a variety of important compounds. Early methods for pyridine synthesis often lacked regiocontrol, leading to mixtures of products. However, over the years, numerous synthetic strategies have been developed to allow for the specific and efficient synthesis of 2,6-disubstituted pyridines.
These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions. rsc.orgrsc.org The development of these methodologies has been crucial for accessing a wide diversity of 2,6-disubstituted pyridine derivatives with various functional groups. nih.govacs.orgnih.gov The ability to selectively introduce substituents at the 2- and 6-positions has enabled the synthesis of complex molecular architectures and has been instrumental in the development of new pharmaceuticals and functional materials. nih.gov The synthesis of compounds like 2,6-Dimethoxy-3-nitropyridine builds upon this rich history of synthetic innovation.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | chemimpex.comnih.gov |
| Molecular Weight | 184.15 g/mol | chemimpex.comnih.gov |
| Appearance | Pale yellow crystalline solid | chemimpex.com |
| Melting Point | 88-94 °C | chemimpex.com |
| Boiling Point | 87-90 °C | sigmaaldrich.com |
| CAS Number | 18677-41-3 | chemimpex.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6-4-3-5(9(10)11)7(8-6)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVWNFPJKCNELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351956 | |
| Record name | 2,6-Dimethoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18677-41-3 | |
| Record name | 2,6-Dimethoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dimethoxy 3 Nitropyridine and Its Precursors
Regioselective Nitration of Pyridine (B92270) and its Derivatives
The introduction of a nitro group onto the pyridine ring is a challenging electrophilic aromatic substitution due to the electron-deficient nature of the heterocycle. However, by selecting appropriate precursors and nitrating agents, regioselective nitration can be achieved.
A key precursor for the synthesis of 2,6-dimethoxy-3-nitropyridine is 2,6-dichloro-3-nitropyridine (B41883). google.comtcichemicals.com This intermediate is prepared by the nitration of 2,6-dichloropyridine (B45657). google.comgoogle.com The direct nitration of 2,6-dimethoxypyridine (B38085) is less common due to the potential for side reactions and lack of regiochemical control. The synthesis via 2,6-dichloropyridine provides a reliable route to the desired 3-nitro isomer. google.comgoogleapis.com
The process involves treating 2,6-dichloropyridine with a potent nitrating agent, which selectively installs a nitro group at the C-3 position. googleapis.comnih.gov This intermediate is then carried forward to the methoxylation step.
The choice of nitrating agent is critical for the successful nitration of pyridine derivatives. Due to the pyridine ring's low reactivity towards electrophiles, strong nitrating conditions are required.
A widely used method is the application of a mixture of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.comgoogle.comgoogleapis.comnih.gov The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Other reported systems include potassium nitrate (B79036) in concentrated sulfuric acid or oleum (B3057394). google.comchemicalbook.com The use of oleum (fuming sulfuric acid) can improve reaction conditions, allowing for lower ratios of nitric acid to be used and minimizing the evolution of hazardous nitrogen oxide fumes. google.com
| Nitrating Agent/System | Typical Precursor | Key Features | Reference |
|---|---|---|---|
| Fuming HNO₃ / conc. H₂SO₄ | 2,6-Dichloropyridine | Standard, strong nitrating conditions. Generates nitronium ion in situ. | googleapis.comnih.gov |
| KNO₃ / conc. H₂SO₄ | 2,6-Dichloropyridine | Solid source of nitrate, used in strong acid. Reaction often requires heating. | chemicalbook.com |
| HNO₃ / Oleum | 2,6-Dichloropyridine | Allows for lower molar ratios of HNO₃, reducing hazardous fume evolution. | google.com |
The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic substitution and directs incoming electrophiles primarily to the 3-position (meta-position). In the case of the precursor 2,6-dichloropyridine, the two chlorine atoms are electron-withdrawing, further deactivating the ring. However, they are also ortho-, para-directing. The combination of these electronic effects results in the strong regioselective introduction of the nitro group at the 3-position, which is meta to the ring nitrogen and ortho to the C-2 chloro substituent. google.comnih.govchemicalbook.com This predictable outcome makes the nitration of 2,6-dichloropyridine a reliable method for producing the required 2,6-dichloro-3-nitropyridine intermediate. google.comgoogle.comgoogleapis.com
Methoxylation Strategies for Pyridine Ring Systems
Once the 3-nitropyridine (B142982) precursor is halogenated at the 2- and 6-positions, the subsequent step is to introduce the methoxy (B1213986) groups. This is typically accomplished through nucleophilic aromatic substitution.
The presence of the strongly electron-withdrawing nitro group at the 3-position significantly activates the 2- and 6-positions of the pyridine ring towards nucleophilic attack. This electronic activation facilitates the displacement of the chloro substituents by a nucleophile.
The most common method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction using a methoxide (B1231860) source, such as sodium methoxide (NaOCH₃), in a suitable solvent like methanol. google.com The methoxide ion attacks the carbon atoms bearing the chlorine atoms, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to yield the dimethoxylated product. quizlet.com The reaction proceeds sequentially to replace both chlorine atoms, ultimately forming this compound.
| Precursor | Reagent | Solvent | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| 2,6-Dichloro-3-nitropyridine | Sodium Methoxide (NaOCH₃) | Methanol (CH₃OH) | Nucleophilic Aromatic Substitution (SNAr) | This compound | google.com |
| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide (NaOCH₃) | Methanol (CH₃OH) | Nucleophilic Aromatic Substitution (SNAr) | 2-Amino-6-methoxy-3-nitropyridine (B1334430) | google.comgoogleapis.com |
Note: The second entry is an analogous reaction demonstrating the same principle.
Modern organic synthesis also offers metal-catalyzed methods for forming C-O bonds. Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig etherifications, provide an alternative to traditional SNAr reactions for the methoxylation of aryl halides.
This methodology involves the use of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., tBuXPhos), and a base to couple an alcohol (methanol) with an aryl halide. sci-hub.se While traditional SNAr is highly effective for activated substrates like 2,6-dichloro-3-nitropyridine, palladium-catalyzed methods are particularly useful for less activated or more complex systems. These reactions can proceed under milder conditions and offer a broad substrate scope. sci-hub.se The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and reductive elimination to form the aryl ether product and regenerate the catalyst.
Multi-Step Synthetic Pathways for Targeted Isomers and Analogs
The synthesis of this compound is typically achieved through multi-step pathways that allow for precise control over the placement of functional groups on the pyridine ring. These methods often start from readily available precursors and involve sequential reactions to build the target molecule.
Synthesis from 2,6-Dichloronicotinic Acid
A plausible and efficient synthetic route to this compound begins with 2,6-dichloronicotinic acid. This multi-step pathway involves decarboxylation, nitration, and finally, nucleophilic substitution.
Decarboxylation: The initial step, though not detailed in the provided sources, would involve the decarboxylation of 2,6-dichloronicotinic acid to yield the key intermediate, 2,6-dichloropyridine. This is a standard transformation for pyridine carboxylic acids.
Nitration: The subsequent step is the nitration of 2,6-dichloropyridine. This is typically accomplished using a mixture of a nitrating agent and a strong acid. A common procedure involves reacting 2,6-dichloropyridine with nitric acid in the presence of concentrated sulfuric acid or oleum. google.comgoogle.com The reaction mixture is heated to facilitate the electrophilic substitution, yielding 2,6-dichloro-3-nitropyridine. chemicalbook.comnih.gov The reaction conditions, such as temperature and reactant ratios, can be optimized to achieve high yields, often exceeding 80%. google.com
Methoxylation: The final step is a double nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms in 2,6-dichloro-3-nitropyridine are activated towards substitution by the electron-withdrawing nitro group. The compound is treated with a strong nucleophile, such as sodium methoxide, in a polar solvent like methanol. google.com The methoxide ions displace both chloride ions to form the final product, this compound.
| Step | Starting Material | Reagents | Product |
| 1 | 2,6-Dichloronicotinic Acid | Heat | 2,6-Dichloropyridine |
| 2 | 2,6-Dichloropyridine | HNO₃, H₂SO₄ | 2,6-Dichloro-3-nitropyridine |
| 3 | 2,6-Dichloro-3-nitropyridine | CH₃ONa, CH₃OH | This compound |
Sequential Functionalization for Specific Substitution Patterns
The structure of this compound, with its distinct functional groups, allows for further modifications to synthesize a variety of specifically substituted analogs. The nitro group, in particular, serves as a versatile handle for subsequent chemical transformations.
One of the most important sequential functionalization reactions is the reduction of the nitro group. The nitro group at the C3 position can be selectively reduced to an amino group (–NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium catalyst) or metal-acid systems (e.g., Sn/HCl). google.com This transformation yields 2,6-dimethoxy-pyridin-3-amine. This amino derivative is a valuable precursor for a wide range of other compounds, as the amino group can undergo diazotization, acylation, and other reactions to introduce new functionalities.
Furthermore, the nitro group in nitropyridine systems can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other nucleophiles at the C3 position. nih.gov This reactivity, facilitated by the electron-deficient nature of the pyridine ring, opens pathways to analogs with different substituents at this position. nih.gov
Purification and Characterization Techniques in Synthetic Organic Chemistry
Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the target compound. Standard techniques in synthetic organic chemistry are employed for this compound.
Spectroscopic Confirmation (NMR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms in the molecule. Although specific experimental data for this compound is not provided in the search results, the expected chemical shifts and coupling patterns can be reliably predicted based on the structure.
Predicted ¹H NMR Data (in CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 | ~8.2 | Doublet (d) |
| H-5 | ~6.5 | Doublet (d) |
| OCH₃ (C2) | ~4.1 | Singlet (s) |
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~160 |
| C-3 | ~125 |
| C-4 | ~140 |
| C-5 | ~105 |
| C-6 | ~165 |
| OCH₃ (C2) | ~55 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₇H₈N₂O₄), the expected molecular weight is 184.15 g/mol . chemimpex.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 184.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized this compound. europa.eu It separates the target compound from any unreacted starting materials, byproducts, or other impurities. A typical method for a compound of this polarity would be Reverse-Phase HPLC (RP-HPLC).
Typical HPLC Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Detector | UV-Vis Detector (e.g., at 254 nm) |
| Flow Rate | ~1.0 mL/min |
| Temperature | Ambient |
The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Chemical Reactivity and Transformation Studies of 2,6 Dimethoxy 3 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) represents a cornerstone of functionalizing electron-deficient aromatic systems. In the context of nitropyridines, the nitro group plays a pivotal role in activating the pyridine (B92270) ring towards nucleophilic attack. This activation facilitates the displacement of a leaving group, a process central to the synthesis of a diverse array of substituted pyridines.
The nitro group in 2,6-dimethoxy-3-nitropyridine serves as a potent activating group for nucleophilic aromatic substitution. Its strong electron-withdrawing nature significantly reduces the electron density of the pyridine ring, thereby making it more susceptible to attack by nucleophiles. While halogens are more conventional leaving groups, the nitro group itself can be displaced by strong nucleophiles, a characteristic that has been exploited in the synthesis of various pyridine derivatives. nih.govmdpi.com This reactivity underscores the utility of nitropyridines as versatile intermediates in organic synthesis. The ease of displacement of the nitro group is influenced by the nature of the nucleophile and the reaction conditions employed.
The activated nature of the pyridine ring in this compound allows for its reaction with a variety of nucleophiles.
Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860), can displace other leaving groups on the pyridine ring, as seen in the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) from 2-amino-6-chloro-3-nitropyridine. chemicalbook.com This highlights the utility of oxygen nucleophiles in modifying the substitution pattern of nitropyridines.
Nitrogen Nucleophiles: Amines are effective nucleophiles in SNAr reactions with activated pyridines. youtube.com For instance, the reaction of 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638) has been studied computationally, demonstrating the feasibility of such substitutions. researchgate.net These reactions are fundamental in synthesizing aminopyridine derivatives, which are prevalent in pharmaceuticals.
Sulfur Nucleophiles: Thiolates are particularly effective nucleophiles and have been shown to displace the nitro group in 2-methyl- and 2-styryl-3-nitropyridines. mdpi.com These reactions often proceed under mild conditions and can be highly regioselective. nih.gov
The following table summarizes representative SNAr reactions involving nitropyridine systems:
The regioselectivity of nucleophilic attack on the pyridine ring is a critical aspect of its reactivity. The positions ortho and para to the electron-withdrawing nitro group are significantly activated towards nucleophilic substitution. In this compound, the C4 position is para to the nitro group, and the C2 position is ortho. The presence of the methoxy (B1213986) groups at C2 and C6 also influences the regioselectivity.
Studies on related 3-nitropyridine (B142982) systems have shown that the nitro group at the 3-position directs nucleophilic attack to the 2- and 6-positions. However, the presence of other substituents can alter this preference. For instance, in reactions of 2-methyl-3-nitropyridines with thiols, the substitution of the nitro group at the 3-position is predominant. nih.gov The interplay between the activating effect of the nitro group and the directing effects of other substituents ultimately determines the final product distribution.
The classical mechanism for nucleophilic aromatic substitution is a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer or σ-complex. nih.gov In this pathway, the nucleophile adds to the aromatic ring to form the σ-complex, which then loses the leaving group in a subsequent step to restore aromaticity. The stability of this intermediate is a key factor in the reaction rate.
While the σ-complex pathway is common, alternative mechanisms have been proposed. For some SNAr reactions, a concerted mechanism, where bond formation and bond cleavage occur simultaneously, may be operative. nih.gov Furthermore, single electron transfer (SET) mechanisms have been considered, particularly when the nucleophile is a potent reducing agent. nih.gov In a SET mechanism, an electron is transferred from the nucleophile to the aromatic substrate, forming a radical anion, which then proceeds to the substitution product. The specific mechanism is highly dependent on the reactants, solvent, and reaction conditions. Kinetic studies and computational analysis are often employed to elucidate the operative pathway. researchgate.netnih.gov
Reduction Reactions of the Nitro Group
The nitro group of this compound is readily susceptible to reduction, providing a versatile route to various nitrogen-containing functional groups. The choice of reducing agent and reaction conditions allows for the selective formation of amino, hydrazino, or azoxy derivatives.
Amino Derivatives: The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., using Pd/C or Raney nickel), and metal/acid combinations (e.g., Sn/HCl or Fe/HCl). researchgate.netwikipedia.org For example, 2-amino-6-methoxy-3-nitropyridine can be reduced to 2,3-diamino-6-methoxypyridine (B1587572) using stannous chloride in hydrochloric acid. google.com
Hydrazino Derivatives: The synthesis of hydrazino compounds from nitroarenes is also possible. Treatment of nitroarenes with excess zinc metal can lead to the formation of N,N'-diarylhydrazines. wikipedia.org Specific conditions can also be employed to generate hydrazinopyridines. For instance, 3-chloro-2-hydrazinopyridine (B1363166) can be synthesized from 2,3-dichloropyridine (B146566) and hydrazine (B178648) hydrate. google.com
Azoxy Derivatives: Partial reduction of nitro compounds can yield azoxy derivatives. This transformation can be achieved through various methods, including electrochemical reduction. nih.gov The formation of azoxy compounds often involves the condensation of nitroso and hydroxylamine (B1172632) intermediates, which are themselves products of nitro group reduction. nih.gov
The following table summarizes common reduction reactions of nitroarenes:
Selective Reduction Methodologies
The selective reduction of the nitro group in this compound to its corresponding amine, 2,6-dimethoxy-3-aminopyridine, is a pivotal transformation, providing a key intermediate for further synthetic applications. Various methodologies have been established for the reduction of nitroarenes, which are applicable to this specific compound. These methods primarily include catalytic hydrogenation and metal-based reductions.
Catalytic Hydrogenation: This is a widely employed method for the reduction of nitro groups. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The choice of catalyst can be crucial, especially when other reducible functional groups are present in the molecule. For instance, Raney nickel is often preferred when trying to avoid the dehalogenation of aromatic halides. A patent for a related compound, 2-amino-6-methoxy-3-nitropyridine, describes its reduction via catalytic hydrogenation, highlighting the industrial applicability of this method. google.com
Metal-Based Reductions: Reduction using metals in acidic or neutral media offers another effective route. Reagents such as iron in acetic acid, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, and zinc dust are common choices. google.com The reduction of 2-amino-6-methoxy-3-nitropyridine has been successfully carried out using stannous chloride dihydrate in concentrated hydrochloric acid at temperatures between 35–40°C. google.com This method is often favored for its cost-effectiveness and milder reaction conditions compared to catalytic hydrogenation.
Below is a table summarizing common methodologies for the selective reduction of nitro groups, applicable to this compound.
| Methodology | Reagents/Catalyst | Typical Conditions | Notes |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Varies (pressure, temperature) | Highly efficient; catalyst choice depends on other functional groups. google.comrsc.orgresearchgate.net |
| Metal Reduction (Acidic) | Fe/AcOH or SnCl₂/HCl | Reflux or moderate heat | Cost-effective and widely used. google.com |
| Metal Reduction (Neutral) | Zn/NH₄Cl | Varies | Milder conditions, suitable for sensitive substrates. |
Functionalization of the Pyridine Core
The pyridine ring of this compound, being electron-deficient due to the nitro group and the ring nitrogen, presents unique challenges and opportunities for functionalization. rsc.org Advanced synthetic methods have enabled the introduction of various carbon-based substituents onto the core structure.
Carbonylative Functionalization
Carbonylative coupling reactions, which introduce a carbonyl group into a molecule, are powerful tools in organic synthesis. nih.govrsc.org For pyridine derivatives, palladium-catalyzed carbonylative reactions can convert aryl halides or triflates into ketones, esters, or amides by incorporating carbon monoxide. nih.gov While specific examples starting from this compound are not extensively documented, the principles of carbonylative Suzuki, Heck, and Sonogashira couplings on related halo- or triflyloxy-pyridines can be applied. nih.gov These reactions typically involve a palladium catalyst, a ligand, a source of carbon monoxide, and a suitable coupling partner.
C–H Functionalization and C–C Bond Formation
Direct C–H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic compounds, minimizing the need for pre-functionalized starting materials. rsc.orgnih.gov For electron-deficient pyridines, radical-based Minisci-type reactions are a common approach for C–H alkylation. rsc.orgsemanticscholar.org The electron-withdrawing nature of the nitro group in this compound directs nucleophilic radical attack to the positions ortho and para to it (C2, C4, C6). However, since the C2 and C6 positions are already substituted, the C4 and C5 positions are potential sites for functionalization, though the electronic and steric environment will influence regioselectivity. nih.gov
Transition metal-catalyzed C–H activation provides another avenue for C–C bond formation. nih.gov Catalytic systems based on palladium, rhodium, or iridium can direct the coupling of C–H bonds with various partners like alkenes, alkynes, or organometallic reagents. nih.gov The regioselectivity of these reactions is often controlled by directing groups present on the substrate or by the inherent electronic properties of the pyridine ring. nih.gov
Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated arylation)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental for forming C–C bonds and are widely applied to functionalize pyridine rings. mdpi.comyoutube.com To apply these methods to this compound, it would typically first be converted to a derivative containing a suitable leaving group, such as a halogen (Cl, Br, I) or a triflate, at a specific position on the ring.
For instance, a hypothetical 4-chloro-2,6-dimethoxy-3-nitropyridine could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 4-aryl-2,6-dimethoxy-3-nitropyridine derivative. nsf.gov The choice of ligand is critical in these reactions, as it can influence catalyst activity and selectivity, especially in challenging substrates like dihalogenated pyridines where selective coupling at a specific position is desired. nsf.gov
| Reaction Type | Catalyst System (Example) | Coupling Partners | Bond Formed |
| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Organoboron reagent, Aryl/Alkyl Halide | C(sp²)–C(sp²), C(sp²)–C(sp³) |
| Heck | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkene, Aryl/Alkyl Halide | C(sp²)–C(sp²) |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base | Terminal alkyne, Aryl/Alkyl Halide | C(sp²)–C(sp) |
Derivatization Strategies for Advanced Chemical Entities
Building upon the core structure of this compound, further derivatization allows for the synthesis of more complex molecules with tailored properties.
Introduction of Carboxylic Acid Moieties
The introduction of a carboxylic acid group onto the pyridine ring transforms the molecule into a pyridinecarboxylic acid, a class of compounds with significant applications, including as building blocks in medicinal chemistry. nih.govrsc.orgrsc.org There are several synthetic routes to achieve this. One common method involves the oxidation of an alkyl group attached to the pyridine ring. For example, if a methyl group were present on the ring, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).
Another strategy involves the hydrolysis of a nitrile group. A nitrile can be introduced via nucleophilic substitution of a halide or through a Sandmeyer-type reaction on an amino group. The subsequent hydrolysis of the nitrile under acidic or basic conditions yields the desired carboxylic acid. Palladium-catalyzed carbonylation of a halopyridine, followed by hydrolysis of the resulting ester, also serves as a viable route to pyridinecarboxylic acids. nih.gov
Formation of Organotin(IV) Complexes
The synthesis of organotin(IV) complexes derived directly from this compound is not extensively documented in publicly available scientific literature. Research on organotin(IV) complexes typically involves the reaction of organotin(IV) chlorides with ligands containing donor atoms like nitrogen, oxygen, or sulfur. nih.govnih.gov While pyridine and its derivatives are commonly used as ligands in the formation of such complexes, specific studies detailing the use of this compound for this purpose are not readily found. nih.govwikipedia.org
The general synthesis of organotin(IV) complexes often proceeds via the reaction of a di- or triorganotin(IV) halide with a suitable ligand. nih.gov For a pyridine derivative to act as a ligand, it typically coordinates to the tin atom through its nitrogen atom. The electronic and steric effects of the substituents on the pyridine ring can influence its coordinating ability. In the case of this compound, the presence of two methoxy groups at the 2 and 6 positions and a nitro group at the 3 position would significantly impact the electron density on the pyridine nitrogen and could present steric hindrance, potentially affecting its reactivity towards organotin(IV) precursors.
Further research would be required to explore the potential of this compound as a ligand for the formation of novel organotin(IV) complexes and to characterize their structures and properties.
Synthesis of Fluorescent Pyridine Derivatives
The direct conversion of this compound into fluorescent pyridine derivatives has not been specifically detailed in the available research. The synthesis of fluorescent pyridines is an active area of research, with various synthetic strategies being employed to create molecules with desired photophysical properties. rsc.orgnih.govmdpi.com These methods often involve the construction of the pyridine ring from acyclic precursors or the functionalization of pre-existing pyridine scaffolds.
The substituents on the pyridine ring play a crucial role in determining the fluorescence characteristics of the resulting molecule. Electron-donating and electron-withdrawing groups are often strategically incorporated to create "push-pull" systems, which can lead to intense fluorescence. nih.gov The this compound molecule possesses both electron-donating methoxy groups and an electron-withdrawing nitro group, a substitution pattern that could potentially be exploited for the design of fluorescent compounds.
While this compound is recognized as a versatile intermediate in organic synthesis, chemimpex.com its application as a direct precursor for fluorescent materials is not well-established. Transformation of the nitro group, for instance, into an amino group, could be a potential pathway to generate a fluorescent derivative, as amino-substituted pyridines are known to exhibit fluorescence. sciforum.net A patent describes the reduction of the nitro group in the similar compound 2-amino-6-methoxy-3-nitropyridine, suggesting that such a transformation is feasible. google.com However, specific studies detailing the synthesis and characterization of fluorescent derivatives originating from this compound, including detailed research findings and data tables on their photophysical properties, are not currently available.
Advanced Spectroscopic Characterization and Computational Chemistry
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the vibrational modes of a molecule. nih.gov For 2,6-Dimethoxy-3-nitropyridine, these methods allow for the characteristic vibrations of the pyridine (B92270) ring, methoxy (B1213986) groups, and the nitro group to be identified and analyzed.
The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending modes of its constituent parts. Quantum chemical calculations on similar substituted pyridine molecules, such as 2-amino-6-methoxy-3-nitropyridine (B1334430) and 2-Chloro-6-methoxy-3-nitropyridine, provide a basis for assigning the observed experimental frequencies to specific vibrational modes. redalyc.orgresearchgate.net
Key functional group vibrations include:
Nitro Group (NO₂): The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations. The asymmetric stretching (ν_as(NO₂)) is expected in the 1500–1570 cm⁻¹ region, while the symmetric stretching (ν_s(NO₂)) appears in the 1300–1370 cm⁻¹ range. nih.gov
Methoxy Groups (O-CH₃): These groups are identified by their C-H stretching vibrations, typically observed between 2840 and 3000 cm⁻¹. The C-O stretching vibrations also produce characteristic bands.
Pyridine Ring: The pyridine ring has several characteristic vibrational modes, including C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending modes. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹. researchgate.net Ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region.
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |
| Aliphatic C-H Stretch | 2840 - 3000 | Methoxy (-OCH₃) |
| Asymmetric NO₂ Stretch | 1500 - 1570 | Nitro (-NO₂) |
| Ring C=C, C=N Stretch | 1400 - 1600 | Pyridine Ring |
| Symmetric NO₂ Stretch | 1300 - 1370 | Nitro (-NO₂) |
| C-O Stretch | 1000 - 1300 | Methoxy (-OCH₃) |
Vibrational spectroscopy, when coupled with computational analysis, can provide insights into the conformational isomers of a molecule. redalyc.org For this compound, potential for different spatial orientations exists, particularly concerning the rotation of the methoxy and nitro groups relative to the plane of the pyridine ring. Theoretical calculations can predict the vibrational spectra for different stable conformers. By comparing these predicted spectra with the experimental FT-IR and FT-Raman data, it is possible to determine the most stable conformation present under the experimental conditions. Studies on the related molecule 2-amino-6-methoxy-3-nitropyridine have shown that different conformers can have distinct stabilities and that the most stable structure is often a planar one. redalyc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). ethernet.edu.etutahtech.edu
The structure of this compound can be unequivocally confirmed by ¹H and ¹³C NMR.
¹H NMR: The ¹H NMR spectrum is expected to show signals for two distinct aromatic protons on the pyridine ring and two separate signals for the protons of the two methoxy groups. The integration of these signals would correspond to a 1:1 ratio for the aromatic protons and a 3:3 ratio for the methoxy protons. The chemical shifts and coupling patterns provide information about their relative positions.
¹³C NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. For the expected C₁ point group symmetry of this compound, seven distinct signals are predicted: five for the carbons of the pyridine ring and two for the carbons of the methoxy groups. udel.edu
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H | ~8.0 - 8.5 | Aromatic H | Doublet |
| ¹H | ~6.5 - 7.0 | Aromatic H | Doublet |
| ¹H | ~4.0 | -OCH₃ | Singlet |
| ¹H | ~4.1 | -OCH₃ | Singlet |
| ¹³C | ~160 - 165 | C-OCH₃ (C2, C6) | - |
| ¹³C | ~140 - 150 | Aromatic C (C4) | - |
| ¹³C | ~130 - 140 | C-NO₂ (C3) | - |
| ¹³C | ~105 - 115 | Aromatic C (C5) | - |
| ¹³C | ~54 - 56 | -OCH₃ | - |
The chemical shifts observed in the NMR spectra are directly related to the electronic environment of each nucleus. In this compound, the electron-donating methoxy groups increase the electron density on the pyridine ring (shielding effect), particularly at the ortho and para positions. Conversely, the strongly electron-withdrawing nitro group significantly decreases electron density (deshielding effect), especially at the adjacent carbon and proton positions.
This interplay of electronic effects leads to a predictable pattern of chemical shifts. The proton at the C4 position is expected to be deshielded by the adjacent nitro group, resulting in a downfield chemical shift. The proton at the C5 position would be less affected. Similarly, in the ¹³C NMR spectrum, the carbons directly attached to the electronegative oxygen (C2, C6) and nitrogen (C3) atoms are expected to resonate at lower fields (higher ppm values) compared to the other ring carbons. researchgate.net Analysis of these shifts allows for the unambiguous assignment of each signal to a specific atom in the molecular structure.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.org It has become a standard tool for correlating molecular structure with spectroscopic data. nih.govunimib.it For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used for several purposes: nih.gov
Geometry Optimization: To determine the most stable three-dimensional arrangement of atoms and predict bond lengths and angles.
Vibrational Frequency Calculation: To compute the theoretical vibrational spectra (IR and Raman). These calculated frequencies are often scaled to better match experimental data and are crucial for making confident assignments of the observed spectral bands. nih.gov
Electronic Property Analysis: To calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap provides insight into the chemical reactivity and kinetic stability of the molecule.
NMR Chemical Shift Prediction: To calculate theoretical ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra.
Molecular Electrostatic Potential (MEP): To map the electron density and identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues about its intermolecular interactions and reactivity. nih.gov
By combining experimental spectroscopic data with the results of DFT calculations, a comprehensive and detailed understanding of the structural and electronic characteristics of this compound can be achieved.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this process is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). nih.govmdpi.com
The optimization of this compound would reveal key structural parameters. The pyridine ring is expected to be largely planar. However, the presence of the sterically demanding nitro (-NO₂) group adjacent to a methoxy (-OCH₃) group may cause slight out-of-plane twisting of the nitro group to minimize steric hindrance. nih.govnih.gov This is a common feature in ortho-substituted nitroaromatic compounds. nih.gov The methoxy groups, with their C-O-C bonds, will also adopt specific conformations to achieve maximum stability.
Table 1: Predicted Geometrical Parameters for this compound Note: The following data is illustrative, based on DFT calculations of similar substituted pyridine molecules.
| Parameter | Predicted Value | Description |
| C-N (nitro) Bond Length | ~1.45 Å | Bond connecting the nitro group to the pyridine ring. |
| N-O (nitro) Bond Length | ~1.23 Å | Bonds within the nitro group. |
| C-O (methoxy) Bond Length | ~1.36 Å | Bonds connecting oxygen to the pyridine ring. |
| O-CH₃ (methoxy) Bond Length | ~1.43 Å | Bonds within the methoxy groups. |
| C-N-C (ring) Bond Angle | ~117° | Angle within the pyridine ring at the nitrogen atom. |
| O-N-O (nitro) Bond Angle | ~125° | Angle within the nitro group. |
| C-NO₂ Dihedral Angle | 5-20° | Twist of the nitro group relative to the pyridine ring plane. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. scirp.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com
For this compound, the HOMO is expected to be localized primarily over the electron-rich pyridine ring and the electron-donating methoxy groups. The LUMO, in contrast, would be concentrated on the electron-withdrawing nitro group and the adjacent carbon atoms of the pyridine ring. redalyc.orgresearchgate.net This spatial separation of the frontier orbitals confirms the intramolecular charge transfer (ICT) character of the molecule upon electronic excitation. The energy of the HOMO-LUMO gap provides insight into the electronic transitions; a relatively small gap would indicate that the molecule absorbs light at longer wavelengths, potentially in the UV-visible region. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: The following data is illustrative and based on DFT calculations of analogous compounds like 2-Amino-6-methoxy-3-nitropyridine. redalyc.org
| Orbital | Energy (eV) | Description |
| HOMO | ~ -6.5 eV | Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| LUMO | ~ -2.0 eV | Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Energy difference, related to chemical reactivity and stability. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. nih.gov It examines charge transfer between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E⁽²⁾) associated with these delocalization interactions. acs.org
In this compound, NBO analysis would highlight several key intramolecular hyperconjugative interactions:
n → π* interactions: Significant charge transfer is expected from the lone pairs (n) of the oxygen atoms in the methoxy groups and the nitrogen of the pyridine ring to the antibonding π* orbitals of the aromatic ring and the nitro group.
Intramolecular Hydrogen Bonding: A weak C-H···O hydrogen bond might be identified between a hydrogen atom of a methoxy group and an oxygen atom of the adjacent nitro group, which would contribute to the conformational stability of the molecule. redalyc.org
The stabilization energies (E⁽²⁾) calculated through NBO analysis quantify the strength of these interactions, confirming the roles of the methoxy groups as strong donors and the nitro group as a strong acceptor. redalyc.orgnih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would show:
Negative Potential (Red): The most negative regions would be concentrated around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. researchgate.netresearchgate.net The nitrogen atom of the pyridine ring would also exhibit a negative potential.
Positive Potential (Blue): Positive potential regions would be located around the hydrogen atoms of the methoxy groups and the pyridine ring.
Neutral Regions (Green/Yellow): The carbon skeleton of the molecule would generally represent more neutral regions.
The MEP analysis visually confirms the electronic effects of the substituents, providing a clear picture of the molecule's charge landscape and its likely sites of interaction. rsc.org
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, arising from strong electron donor and acceptor groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. nih.gov These materials are of interest for applications in optoelectronics and photonics. researchgate.netdtic.mil The key parameter for second-order NLO activity is the first hyperpolarizability (β).
The structure of this compound, featuring strong electron-donating methoxy groups and a strong electron-withdrawing nitro group on a pyridine ring, suggests potential for NLO activity. Computational methods can predict the first hyperpolarizability by calculating the molecule's response to an external electric field. A large calculated value for total hyperpolarizability (β_tot) would indicate that the molecule could be a promising candidate for NLO applications. nih.govuobasrah.edu.iq The significant dipole moment and the charge transfer character evident from FMO analysis further support the potential for NLO properties. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net It provides accurate data on bond lengths, bond angles, and the packing of molecules within the crystal lattice. nih.gov
The analysis would also reveal the intermolecular interactions that stabilize the crystal packing. Given the molecule's structure, one would expect to observe:
C-H···O Hydrogen Bonds: Weak hydrogen bonds between hydrogen atoms on the pyridine ring or methoxy groups and oxygen atoms of the nitro groups on adjacent molecules are likely to be a dominant packing force. nih.gov
π-π Stacking: The aromatic pyridine rings might engage in offset π-π stacking interactions, further contributing to the stability of the crystal lattice.
The crystallographic data would provide the unit cell parameters (a, b, c, α, β, γ) and the space group, which define the symmetry and repeating pattern of the crystal.
Applications in Advanced Chemical Research and Development
Intermediate in Pharmaceutical Development
In the realm of drug discovery and development, 2,6-Dimethoxy-3-nitropyridine serves as a crucial starting material or intermediate. chemimpex.com The pyridine (B92270) ring is a "privileged structural motif" in drug design, and nitropyridines, in particular, are recognized as convenient precursors for a wide array of heterocyclic systems that exhibit diverse biological activities. mdpi.comnih.gov The specific arrangement of functional groups on this compound allows for targeted chemical transformations, facilitating the synthesis of sophisticated molecules with therapeutic potential. chemimpex.com
The primary application of this compound in pharmaceuticals is as a foundational component for synthesizing bioactive molecules. chemimpex.comguidechem.com From a chemical standpoint, nitropyridines are readily available precursors for compounds demonstrating a range of activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.comnih.gov The reactivity of the nitro and methoxy (B1213986) groups enables chemists to introduce various other functionalities, thereby creating a diverse library of drug candidates for screening and further development. guidechem.com
Research has identified this compound as a key intermediate in the synthesis of pharmaceuticals specifically aimed at reducing inflammation and pain. chemimpex.com While direct mechanisms are part of broader drug development programs, the utility of the nitropyridine scaffold is evident in synthetic pathways targeting conditions like autoimmune diseases. For instance, related compounds such as 2,4-dichloro-3-nitropyridine (B57353) have been used as precursors to synthesize 2,3,4-triaminopyridines, which are key intermediates for imidazopyridines evaluated as potential anti-inflammatory agents. nih.gov The structural framework provided by this compound is integral to building molecules designed to interact with biological targets involved in the inflammatory cascade.
The development of anticancer therapeutics is a major area where nitropyridine derivatives are employed. Nitropyridines serve as precursors in the synthesis of compounds that can inhibit the growth of cancer cells. mdpi.comnih.govnih.gov A critical application is in the synthesis of kinase inhibitors, a class of targeted cancer therapy. ed.ac.uk Kinases are enzymes that play a crucial role in cell signaling and proliferation, and their dysregulation is a hallmark of many cancers. ed.ac.uk
For example, the closely related compound 2,6-dichloro-3-nitropyridine (B41883) is a key intermediate in the synthesis of inhibitors for kinases such as:
Glycogen (B147801) synthase kinase-3 (GSK3): Involved in various cellular processes, and its inhibition is a target for several diseases. nih.gov
p70S6Kβ kinase: A protein involved in cell growth and survival. nih.gov
Furthermore, other 3-nitropyridine (B142982) analogues have been identified as a novel class of microtubule-targeting agents, which disrupt cell division and induce apoptosis in cancer cells, demonstrating high potency with GI50 values below 10 nM in some cell lines. nih.gov The synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives, which show potent inhibition of PIM-1 kinase, also originates from substituted pyridine precursors. nih.gov These examples highlight the value of the 3-nitropyridine scaffold, found in this compound, as a foundational element for creating potent anticancer agents.
Table 1: Role of Nitropyridine Scaffolds in Kinase Inhibitor Synthesis
| Target Kinase | Precursor Type | Therapeutic Potential |
|---|---|---|
| Glycogen synthase kinase-3 (GSK3) | 2,6-dichloro-3-nitropyridine | Multiple therapeutic areas |
| p70S6Kβ kinase | 2,6-dichloro-3-nitropyridine | Anticancer |
| PIM-1 kinase | Substituted Pyridines | Anticancer (Breast Cancer) |
The chemical structure of this compound is amenable to various transformations, allowing for the strategic modification of its derivatives to fine-tune biological activity. chemimpex.com The ability to alter the functional groups on the pyridine ring is a cornerstone of medicinal chemistry, enabling the optimization of a drug candidate's potency, selectivity, and pharmacokinetic properties. chemimpex.com By replacing the methoxy groups or transforming the nitro group, researchers can create a series of analogues. chemimpex.com These tailored derivatives can then be tested to establish a structure-activity relationship (SAR), which provides insights into how specific structural features influence the molecule's interaction with its biological target. This iterative process of synthesis and testing is essential for discovering novel and effective therapeutic agents. chemimpex.comchemimpex.com
Role in Agrochemical Development
Beyond pharmaceuticals, this compound is a significant building block in the agrochemical industry. chemimpex.comguidechem.com Its structural features are leveraged to create active ingredients for products designed to protect crops and enhance agricultural productivity.
This compound is utilized in the formulation of modern pesticides and herbicides. chemimpex.comguidechem.com It serves as an intermediate in the synthesis of more complex molecules that exhibit pesticidal or herbicidal activity. The development of these agrochemicals aims to provide effective pest and weed control, and intermediates like this compound contribute to the creation of novel active ingredients. chemimpex.com Research in this area also focuses on developing solutions that may offer improved environmental profiles compared to some traditional pesticides. chemimpex.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,4-dichloro-3-nitropyridine |
| This compound |
| 2-Chloro-5-methyl-3-nitropyridine |
| Imidazopyridines |
| Pyrido[2,3-d]pyrimidines |
Enhancing Crop Protection Strategies
This compound serves as a significant intermediate in the formulation of modern agrochemicals. chemimpex.com Its chemical structure is a valuable scaffold for synthesizing more complex molecules intended for crop protection. The presence of methoxy and nitro groups on the pyridine ring allows for a variety of chemical transformations, making it a versatile building block for developing new active ingredients in pesticides and herbicides. chemimpex.comchemimpex.com
The application of this compound in agricultural chemistry is focused on creating effective and selective agents that can protect crops from pests and diseases, thereby improving yield. chemimpex.comchemimpex.com Research in this area leverages the reactivity of the nitropyridine core to introduce different functional groups, aiming to optimize the biological activity and environmental profile of the final agrochemical product. The ultimate goal is the development of pesticides that are potent against target organisms while minimizing harm to non-target species and the environment. chemimpex.com
Contributions to Material Science
The unique chemical properties of this compound also lend themselves to applications in the field of material science, where it contributes to the synthesis of specialized polymers and advanced optical materials.
Creation of Advanced Materials (e.g., Polymers, Coatings)
In material science, this compound is utilized in the production of advanced materials, including specialized polymers and coatings. chemimpex.com Its role is typically that of a monomer or a precursor which is incorporated into a larger polymer structure. The specific chemical properties endowed by its structure can influence the final characteristics of the material, such as thermal stability, chemical resistance, and surface properties. chemimpex.comadv-polymer.com This makes it a valuable component in creating high-performance materials designed for specific industrial applications.
Development of Organic Optical Materials with Non-Linear Optical Properties
Organic molecules with donor-acceptor substitution patterns are key candidates for materials with non-linear optical (NLO) properties. These materials are crucial for applications in optoelectronics and photonics, including frequency conversion and all-optical signal processing. The structure of this compound, featuring electron-donating methoxy groups and an electron-withdrawing nitro group on a conjugated pyridine ring, makes it a molecule of interest in the design of NLO materials.
The development of NLO materials often involves incorporating chromophores, which are molecules that absorb and manipulate light, into a polymer matrix. The molecular structure of these chromophores is engineered to maximize the second-order (β) and third-order (γ) hyperpolarizabilities, which are measures of the NLO response. Theoretical and experimental studies focus on designing and synthesizing molecules like nitropyridine derivatives to achieve large hyperpolarizabilities, which are essential for creating efficient NLO materials.
Table 1: Key Molecular Features for NLO Activity
| Feature | Description | Relevance to this compound |
|---|---|---|
| Electron Donor Groups | Groups that donate electron density to the conjugated system. | Contains two methoxy (-OCH₃) groups. |
| Electron Acceptor Groups | Groups that withdraw electron density from the conjugated system. | Contains a nitro (-NO₂) group. |
| Conjugated System | A system of alternating single and multiple bonds that allows for delocalization of π-electrons. | The pyridine ring provides the conjugated backbone. |
| Asymmetry | A non-centrosymmetric molecular structure is required for second-order NLO effects. | The substitution pattern on the pyridine ring creates an asymmetric charge distribution. |
Utility in Analytical Chemistry Methodologies
Beyond its role in synthesis, this compound is also employed within analytical chemistry, contributing to the detection of other substances and ensuring quality control in various processes. chemimpex.com
Detection and Quantification of Chemical Compounds
This chemical compound can be used in the development of analytical methods for the detection and quantification of other compounds. chemimpex.com For instance, it can serve as a standard or a reagent in chromatographic or spectroscopic techniques. Methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques where such reference compounds are essential for accurate identification and measurement of target analytes in complex mixtures. cdc.gov
Table 2: Common Analytical Techniques for Organic Compound Quantification
| Technique | Principle | Application in Quality Control |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile liquid phase. | Used to determine the purity of raw materials and final products by separating and quantifying the main component and any impurities. cdc.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. | Effective for identifying trace contaminants and verifying the composition of chemical mixtures. cdc.gov |
| Spectrophotometry | Measures the absorption of light by a chemical substance at a specific wavelength. | Can be used for quantitative analysis of compounds that absorb light, often after a chemical reaction to produce a colored product. cdc.gov |
Application in Quality Control and Environmental Monitoring
The use of this compound in analytical methodologies extends to quality control and environmental monitoring. chemimpex.com In quality control, it can be used to ensure that industrial products meet required purity and composition standards. In environmental monitoring, derivatives or related analytical standards are crucial for detecting trace amounts of pollutants in soil, water, and air samples, ensuring compliance with environmental regulations. env.go.jp
Precursor in Complex Organic Synthesis
The chemical architecture of this compound, featuring two electron-donating methoxy groups and a potent electron-withdrawing nitro group on a pyridine core, establishes it as a highly valuable and reactive precursor in the field of advanced organic synthesis. chemicalbook.com Pyridine-based ring systems are a significant class of nitrogen heterocycles actively explored in medicinal and agricultural chemistry. nih.gov Nitropyridines, in particular, are regarded as convenient and accessible starting materials for a vast array of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor and antiviral properties. nih.gov
The strategic placement of the nitro group on the pyridine ring significantly enhances the molecule's reactivity toward nucleophilic reagents. This activation, combined with the directing effects of the methoxy groups, allows for controlled and selective chemical transformations. Researchers leverage this enhanced reactivity to use this compound as a foundational intermediate for constructing more complex, bioactive molecules. chemicalbook.com Its utility is demonstrated in the synthesis of substituted pyridines, where the existing functional groups can be modified or replaced to build intricate molecular frameworks. The reduction of the nitro group to an amino group, for example, opens up a completely different set of synthetic possibilities, leading to key intermediates like 2,3-diamino-6-methoxypyridine (B1587572). google.com
The compound's role as an intermediate is crucial in multi-step synthetic pathways aimed at producing pharmaceuticals and agrochemicals. chemicalbook.com The stability and reactivity of the nitropyridine core allow it to be carried through various reaction conditions, making it a reliable building block in lengthy and complex syntheses. chemicalbook.com
Versatile Building Block for Multi-cyclic Systems
The structure of this compound is well-suited for its use as a versatile building block in the construction of multi-cyclic and fused heterocyclic systems. Pyridine fused heterocycles are of vital importance in medicinal chemistry and material sciences due to their rigid, planar structures that can interact efficiently with biological targets. ias.ac.in The functional groups of this compound provide multiple reaction sites for annulation, the process of building a new ring onto an existing one.
While direct transformations of this compound are a key application, it also serves as a precursor to other reactive intermediates that are subsequently used to build fused ring systems. For example, its derivatives can undergo cyclization reactions to form bicyclic and polycyclic structures. A common strategy involves the chemical modification of the substituent groups to facilitate intramolecular reactions. The reduction of the nitro group to an amine, followed by reaction with a suitable partner, can lead to the formation of a new fused ring, such as a pyrimidine (B1678525) or imidazole (B134444) ring. google.comnih.gov
Research in heterocyclic chemistry has demonstrated the utility of closely related nitropyridine derivatives in synthesizing complex multi-ring structures. For instance, 2,6-dichloro-3-nitropyridine, a related precursor, is a key starting material for inhibitors of glycogen synthase kinase-3 (GSK3) and potent kinase p70S6Kβ inhibitors, which feature multi-cyclic frameworks. nih.gov These syntheses showcase the principle of using the substituted nitropyridine core as a scaffold upon which additional rings are constructed. nih.govresearchgate.net The development of novel methods for creating fused researchgate.netnih.gov-bicyclic heterocycles often relies on the C-H functionalization of heterocyclic precursors, a strategy applicable to derivatives of this compound. nih.gov
| Precursor Compound | Resulting Fused System Example | Application Area |
| 2,6-Dichloro-3-nitropyridine | Fused Heterocyclic GSK3 Inhibitors | Medicinal Chemistry |
| 2,6-Dichloro-3-nitropyridine | Fused Heterocyclic p70S6Kβ Inhibitors | Medicinal Chemistry |
| 2-Amino-6-methoxy-3-nitropyridine (B1334430) | Precursor to condensed imidazole rings | Pharmaceutical Synthesis |
Application in Heterocyclic Chemistry
The application of this compound in heterocyclic chemistry is broad, owing to the compound's capacity to undergo a variety of chemical transformations to produce new heterocyclic molecules. nih.gov The pyridine ring itself is a fundamental scaffold in numerous natural products and synthetic drugs. nih.gov The presence of the nitro group, in particular, facilitates nucleophilic aromatic substitution reactions, a cornerstone of heterocyclic synthesis. nih.gov
This reactivity allows for the introduction of a wide range of functional groups and other heterocyclic rings onto the pyridine core. For example, chloro-nitropyridines, which share a similar reactivity pattern, are used to synthesize novel compounds functionalized with azole or pyridazine (B1198779) moieties. nih.gov These reactions often involve the displacement of a leaving group (like a chloro group) by a nucleophile, a role that can be played by the methoxy groups in this compound under certain conditions, or by groups introduced after further transformations.
Furthermore, the nitro group itself can be the target of synthetic modification. Its reduction to an amino group yields 2-amino-6-methoxy-3-nitropyridine or 2,6-dimethoxy-3-aminopyridine, which are versatile intermediates for creating other heterocycles. google.com This amino group can act as a nucleophile to attack other electrophilic centers, leading to cyclization and the formation of new rings. The synthesis of various pyridine-2,6-bis-heterocycles often starts from a functionalized pyridine core, which is then elaborated by reacting with binucleophiles to generate attached pyrazole, isoxazole, or pyrimidine rings. researchgate.net
| Starting Material Class | Reaction Type | Resulting Heterocyclic Product |
| Chloro-nitropyridines | Nucleophilic Substitution | Azole-functionalized pyridines |
| Chloro-nitropyridines | Nucleophilic Substitution | Pyridazine-functionalized pyridines |
| 2-Amino-nitropyridines | Cyclization Reactions | Fused pyrazolo[1,5-a]pyrimidines |
| Functionalized Pyridines | Reaction with Binucleophiles | Pyridine-bis-isoxazoles |
Synthesis of Nucleoside Analogues
Nucleoside analogues are a critical class of molecules in the pharmaceutical sector, forming the basis for many antiviral and anticancer agents. nih.govnih.gov Their synthesis is a challenging area of medicinal chemistry that involves the precise coupling of a modified heterocyclic base (a nucleobase analogue) with a sugar moiety, typically ribose or deoxyribose. wikipedia.orgbiosynth.com The strategic modification of the nucleobase is key to the therapeutic efficacy of these compounds. nih.gov
Functionalized heterocyclic compounds like this compound serve as potential starting points for the synthesis of these required modified nucleobases. The general synthetic pathway involves preparing the desired heterocyclic base with specific functional groups before coupling it to the sugar. wikipedia.org The methoxy and nitro groups on the pyridine ring provide handles for synthetic manipulation to create a novel base that can then be incorporated into a nucleoside structure.
A key challenge in developing new nucleoside therapeutics is access to scalable and sustainable synthetic strategies. nih.gov The use of versatile precursors is therefore highly valuable. Research has shown that nitropyridine derivatives are important in this field. For example, 2-chloro-3-nitropyridine (B167233) is a documented starting material in the synthesis of novel acyclic phosphonate (B1237965) nucleotide analogs. nih.gov In that synthesis, the nitropyridine core is first reacted with an aminoalkylphosphonate, followed by reduction of the nitro group and subsequent cyclization to form an azolopyridine fragment, which constitutes the final nucleobase analogue. nih.gov This demonstrates the utility of the nitropyridine scaffold as a platform for building the complex heterocyclic systems required for nucleoside analogues. While this compound offers different substitution patterns, the underlying principle of using a reactive nitropyridine as a precursor to a modified nucleobase remains a key strategy in this area of research. nih.govrsc.org
Future Directions and Emerging Research Avenues
Exploration of Novel Reaction Pathways and Catalytic Systems
The functionalization of the pyridine (B92270) ring is a cornerstone of synthetic chemistry, and future research will undoubtedly focus on discovering novel reaction pathways for 2,6-dimethoxy-3-nitropyridine. A significant area of interest lies in the selective C-H functionalization of the pyridine core. bohrium.comnih.gov This approach offers a more atom-economical and efficient alternative to traditional cross-coupling methods that often require pre-functionalized starting materials. The development of advanced catalytic systems, particularly those based on transition metals like palladium, nickel, and copper, will be instrumental in achieving site-selective modifications of the pyridine ring. nih.govmdpi.comresearchgate.net
Furthermore, the exploration of palladium-catalyzed cross-coupling reactions involving this compound is expected to expand. nih.govmdpi.comresearchgate.netmdpi.com These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives with tailored properties. Future work will likely involve the use of novel ligands to control selectivity and reactivity, as well as the development of catalysts that can operate under milder conditions.
Development of More Sustainable Synthetic Routes
In line with the growing emphasis on green chemistry, the development of more sustainable synthetic routes for this compound and its derivatives is a critical research direction. A promising approach is the adoption of continuous flow chemistry. imemg.orgnih.govflinders.edu.aueuropa.eu Flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. imemg.orgnih.govflinders.edu.aueuropa.eu This technology could lead to more efficient and environmentally friendly production methods for this important chemical intermediate.
Another key aspect of sustainable synthesis is the use of biocatalysis. Employing enzymes as catalysts can lead to highly selective transformations under mild reaction conditions, reducing the need for harsh reagents and solvents. Future research may focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of this compound derivatives.
Investigation of New Biological Activities and Therapeutic Targets
The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. lifechemicals.comnih.govmdpi.com Consequently, a major focus of future research will be the investigation of new biological activities and therapeutic targets for derivatives of this compound. chemimpex.com Given the presence of the nitro group and two methoxy (B1213986) groups, this compound serves as a versatile starting material for the synthesis of libraries of novel compounds to be screened for a wide range of pharmacological activities. chemimpex.comnih.govresearchgate.net
Researchers will likely explore the potential of these derivatives as anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic areas. mdpi.comnih.govresearchgate.netnih.gov The synthesis and pharmacological evaluation of new analogs will be crucial in identifying lead compounds with improved potency and selectivity. nih.govresearchgate.net
Advanced Computational Modeling for Predictive Chemistry
Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular docking, are becoming indispensable tools in modern chemical research. nih.govnih.govnih.govscienceopen.commdpi.comscite.ai In the context of this compound, these methods can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets. nih.govnih.govnih.govscienceopen.commdpi.comscite.ainih.govnih.gov
DFT studies can be employed to predict the outcomes of chemical reactions, elucidate reaction mechanisms, and guide the design of new catalysts. nih.govnih.gov Molecular docking simulations can help to identify potential therapeutic targets for novel derivatives and to predict their binding affinities and modes of interaction. nih.govscienceopen.commdpi.comscite.ai The synergy between computational and experimental approaches will accelerate the discovery and development of new applications for this compound.
Integration into Supramolecular Chemistry and Nanotechnology
The unique structural features of pyridine derivatives make them attractive building blocks for supramolecular chemistry and nanotechnology. chemrxiv.orgnih.govresearchgate.netosti.govnih.gov The pyridine nitrogen atom can participate in hydrogen bonding and metal coordination, enabling the self-assembly of complex, well-defined architectures. chemrxiv.orgnih.govresearchgate.netosti.govnih.gov
Future research is expected to explore the use of this compound derivatives in the construction of functional materials such as nanotubes, nanofibers, and metal-organic frameworks (MOFs). chemrxiv.orgnih.govresearchgate.netosti.govnih.govmdpi.com These materials could find applications in areas such as catalysis, sensing, and drug delivery. The ability to tune the properties of these materials through the chemical modification of the pyridine ring opens up a vast design space for the creation of novel functional systems. mdpi.comnih.gov
Q & A
Basic: What are the established synthetic routes for 2,6-dimethoxy-3-nitropyridine, and how are reaction conditions optimized?
Methodological Answer:
The compound is synthesized via nitration of 2,6-dimethoxypyridine derivatives. A reported method involves nitration with concentrated HNO₃ in H₂SO₄ at 15–37°C for ~82 minutes, achieving an 89.9% yield . Key optimization parameters include:
- Temperature control : Lower temperatures (15–37°C) minimize side reactions like demethylation or over-nitration.
- Acid ratio : Excess H₂SO₄ enhances electrophilic nitronium ion (NO₂⁺) formation.
- Reaction monitoring : TLC or HPLC ensures reaction completion before quenching.
| Parameter | Value/Range | Reference |
|---|---|---|
| Yield | 89.9% | |
| Temperature | 15–37°C | |
| Reaction Time | 82 minutes | |
| Activation Energy | 15.9 kcal/mol |
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (δ ~3.8–4.0 ppm) and nitro group electronic environments. Aromatic protons appear as distinct multiplets (δ ~7.8–8.5 ppm) .
- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitration .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using Mo Kα radiation) resolves molecular geometry. Refinement via SHELXL validates bond lengths (e.g., C–NO₂: ~1.47 Å) and angles.
Advanced: How do steric and electronic effects influence the regioselectivity of nitration in 2,6-dimethoxypyridine derivatives?
Methodological Answer:
The 3-nitro regioisomer dominates due to:
- Electronic effects : Methoxy groups at C2/C6 are strong π-donors, activating the C3 position via resonance.
- Steric hindrance : Nitration at C4 is disfavored due to proximity to methoxy groups.
Validation involves comparing with derivatives (e.g., 3,5-dimethoxy-2-nitropyridine ) and computational modeling (DFT) to map electrostatic potential surfaces.
Advanced: How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
Methodological Answer:
- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., demethylated derivatives).
- Isomer identification : Compare experimental ¹³C NMR shifts with computed spectra (GIAO-DFT).
- Crystallographic validation : Single-crystal X-ray structures (refined via SHELXL ) confirm the dominant regioisomer.
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Crystal growth : Slow evaporation from ethanol/water mixtures at 10°C promotes nucleation .
- Twinned crystals : Use SHELXD for structure solution and PLATON to check for twinning.
- Data collection : High-resolution datasets (θ > 25°) reduce noise; programs like CrysAlis handle absorption corrections.
Advanced: How do theoretical calculations (e.g., DFT) align with experimental data for this compound?
Methodological Answer:
- Geometry optimization : DFT (B3LYP/6-311+G**) predicts bond lengths/angles within 2% of X-ray data .
- Vibrational frequencies : Scaled DFT IR spectra show <5% deviation from experimental peaks .
- Electronic transitions : TD-DFT calculations of UV-Vis spectra identify π→π* and n→π* transitions.
Advanced: What mechanistic insights explain discrepancies in nitration yields compared to similar pyridine derivatives?
Methodological Answer:
Lower yields in bulkier derivatives (e.g., 3,5-dichloropyridine) arise from steric hindrance, whereas electron-donating groups (e.g., methoxy) improve yields via transition-state stabilization. Kinetic studies (e.g., Eyring plots ) quantify activation parameters (Δ‡H, Δ‡S) to compare mechanisms.
Basic: What safety precautions are recommended when handling nitropyridine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
